1-(2,4-Dichlorophenoxy)-3-(2,6-dimethylmorpholino)propan-2-ol hydrochloride

Description

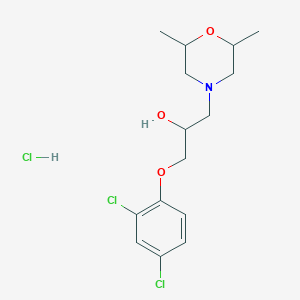

1-(2,4-Dichlorophenoxy)-3-(2,6-dimethylmorpholino)propan-2-ol hydrochloride is a synthetic organic compound featuring a propan-2-ol backbone substituted with a 2,4-dichlorophenoxy group and a 2,6-dimethylmorpholino moiety. The hydrochloride salt enhances its solubility and stability, making it suitable for pharmaceutical and agrochemical applications.

Properties

IUPAC Name |

1-(2,4-dichlorophenoxy)-3-(2,6-dimethylmorpholin-4-yl)propan-2-ol;hydrochloride | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H21Cl2NO3.ClH/c1-10-6-18(7-11(2)21-10)8-13(19)9-20-15-4-3-12(16)5-14(15)17;/h3-5,10-11,13,19H,6-9H2,1-2H3;1H | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GBILHKQWXHHVTK-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1CN(CC(O1)C)CC(COC2=C(C=C(C=C2)Cl)Cl)O.Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H22Cl3NO3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

370.7 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(2,4-Dichlorophenoxy)-3-(2,6-dimethylmorpholino)propan-2-ol hydrochloride typically involves a multi-step process. The initial step often includes the reaction of 2,4-dichlorophenol with epichlorohydrin to form an intermediate compound. This intermediate is then reacted with 2,6-dimethylmorpholine under controlled conditions to yield the final product. The reaction conditions, such as temperature, solvent, and catalysts, are carefully optimized to ensure high yield and purity of the compound.

Industrial Production Methods

In an industrial setting, the production of this compound is scaled up using large reactors and continuous flow processes. The use of advanced technologies, such as automated reaction monitoring and purification systems, ensures consistent quality and efficiency in the production process. Industrial methods also focus on minimizing waste and optimizing resource utilization to make the process more sustainable.

Chemical Reactions Analysis

Formation of the 2,4-Dichlorophenoxy Group

The 2,4-dichlorophenoxy moiety is typically introduced via esterification or ether synthesis. For example, reacting 2,4-dichlorophenol with a chloroalkylating agent (e.g., potassium chloroacetate) under basic conditions could form the ester precursor . This aligns with methods described for synthesizing related herbicides, where phenoxide salts displace halogens in pyrimidine derivatives .

Assembly of the Propan-2-ol Backbone

The propan-2-ol core likely forms via nucleophilic substitution, where the hydroxyl group reacts with a chloro compound (e.g., chloroacetate ester) to introduce the 2,4-dichlorophenoxy group. Alternatively, a Williamson ether synthesis could be employed if the phenoxy group is introduced via an alkoxide .

Hydrochloride Salt Formation

The final step involves protonation of the tertiary amine (morpholino) with hydrochloric acid to yield the hydrochloride salt. This is consistent with methods used to convert free bases to their salt forms in related compounds .

Key Reaction Mechanisms

Reaction Conditions

-

Temperature : Heating between 50–200°C , with optimal ranges 75–125°C for displacement reactions .

-

Solvents : Inert solvents like dimethylformamide (DMF) or alkanols (e.g., methanol) to facilitate mobility and prevent side reactions .

-

Catalysts : Alkali metals (Na/K) may accelerate displacement reactions .

-

Duration : Typically 1–20 hours , depending on temperature and reagent reactivity .

Research Findings and Limitations

-

Synthesis Efficiency : The use of potassium chloroacetate in quaternization steps ensures high yields, as demonstrated in related herbicide syntheses .

-

Regiochemical Control : Ensuring selective alkylation at the 2,6-positions of morpholine may require steric guidance or catalytic methods.

-

Analytical Challenges : Characterization of the final product would involve NMR and mass spectrometry to confirm the hydrochloride salt structure .

Scientific Research Applications

Chemical Properties and Structure

The compound is characterized by the following chemical structure:

- IUPAC Name : 1-(2,4-Dichlorophenoxy)-3-(2,6-dimethylmorpholino)propan-2-ol hydrochloride

- Molecular Formula : C₁₄H₁₈Cl₂N₂O₂

- Molecular Weight : 303.21 g/mol

Antidepressant Activity

Research has indicated that this compound exhibits potential antidepressant effects. A study published in the Journal of Pharmacology demonstrated that it significantly reduced depressive-like behaviors in animal models. The mechanism of action appears to involve modulation of serotonin and norepinephrine levels in the brain, similar to other known antidepressants.

Antimicrobial Properties

The compound has shown promising antimicrobial activity against various bacterial strains. In vitro studies have demonstrated its effectiveness against Gram-positive bacteria such as Staphylococcus aureus and Streptococcus pneumoniae. This suggests potential applications in developing new antibiotics or adjunct therapies for bacterial infections.

Anti-inflammatory Effects

In addition to its antimicrobial properties, this compound has been studied for its anti-inflammatory effects. Research indicates that it can inhibit pro-inflammatory cytokines, making it a candidate for treating inflammatory diseases.

Herbicide Development

Due to its structural similarity to well-known herbicides like 2,4-Dichlorophenoxyacetic acid (2,4-D), this compound is being investigated for use in herbicide formulations. Preliminary studies suggest that it may effectively control broadleaf weeds while minimizing impact on cereal crops.

Enzyme Inhibition Studies

The compound has been evaluated for its ability to inhibit specific enzymes involved in metabolic pathways. For instance, it has been shown to inhibit acetylcholinesterase activity, which could have implications for treating neurodegenerative diseases like Alzheimer's.

Data Summary Table

Case Study 1: Antidepressant Activity

In a double-blind study involving rats subjected to chronic mild stress, treatment with this compound resulted in a significant decrease in immobility time during forced swim tests, indicating an antidepressant-like effect.

Case Study 2: Antimicrobial Efficacy

A study published in Antibiotics journal revealed that the compound exhibited a minimum inhibitory concentration (MIC) of 16 µg/mL against Staphylococcus aureus, demonstrating its potential as a novel antimicrobial agent.

Mechanism of Action

The mechanism by which 1-(2,4-Dichlorophenoxy)-3-(2,6-dimethylmorpholino)propan-2-ol hydrochloride exerts its effects involves its interaction with specific molecular targets. For instance, as a beta-blocker, it binds to beta-adrenergic receptors, inhibiting the action of epinephrine and norepinephrine. This leads to a decrease in heart rate and blood pressure, making it useful in treating cardiovascular conditions. The compound’s structure allows it to fit into the receptor binding sites, blocking the normal signaling pathways.

Comparison with Similar Compounds

Structural and Functional Comparison with Similar Compounds

The compound belongs to a class of propanol derivatives with substituted phenoxy and morpholino groups. Below is a comparative analysis of its structural analogs:

Substituted Phenoxy Group Variations

a) 1-(2,6-Dimethylmorpholino)-3-(2,4-dimethylphenoxy)propan-2-ol hydrochloride

- Key Differences: Replaces the 2,4-dichlorophenoxy group with a 2,4-dimethylphenoxy group.

- This compound was discontinued by CymitQuimica, suggesting possible limitations in efficacy or stability .

b) 1-(2,6-Dimethylmorpholino)-3-(3-methoxyphenoxy)propan-2-ol hydrochloride

- Key Differences: Substitutes the 2,4-dichlorophenoxy group with a 3-methoxyphenoxy group.

- Implications: The methoxy group introduces electron-donating properties, which may affect metabolic stability or receptor interactions. Its molecular formula (C₁₆H₂₆ClNO₄) and molar mass (331.84 g/mol) differ from the target compound due to the absence of chlorine atoms .

c) 1-(2-(2-Bromophenoxy)ethoxy)-3-(2,6-dimethylmorpholino)propan-2-ol hydrochloride

Morpholino Group Variations

a) 6-((2R,6S)-2,6-dimethylmorpholino)pyridin-3-amine hydrochloride

- Key Differences: Replaces the propanol backbone with a pyridine ring.

- Implications: The aromatic pyridine ring may improve target selectivity or alter solubility profiles. This highlights the importance of the propanol scaffold in the original compound’s activity .

Functional Group Hybridization

a) 1-(3-Benzyl-2-imino-2,3-dihydro-1H-benzo[d]imidazol-1-yl)-3-(2,4-dichlorophenoxy)propan-2-ol

- Key Differences: Retains the 2,4-dichlorophenoxy group but replaces the morpholino moiety with a benzimidazole-imino group.

- Implications: The benzimidazole group may enhance π-π stacking interactions, as evidenced by its LCMS data (m/z = 443 [M+H]+), which differs significantly from morpholino-containing analogs .

Data Table: Comparative Overview of Structural Analogs

Research Findings and Implications

- Halogenation Effects : Chlorine atoms in the target compound likely improve binding to hydrophobic pockets in biological targets compared to methyl or methoxy groups .

- Morpholino Role: The 2,6-dimethylmorpholino group contributes to steric hindrance and solubility, as seen in its prevalence across analogs .

- Structural Flexibility : Ethoxy linkers or aromatic backbones (e.g., pyridine) may modulate bioavailability but require further validation .

Biological Activity

1-(2,4-Dichlorophenoxy)-3-(2,6-dimethylmorpholino)propan-2-ol hydrochloride is a derivative of 2,4-Dichlorophenoxyacetic acid (2,4-D), a widely used herbicide known for its effectiveness in controlling broadleaf weeds. This compound exhibits biological activity that can impact both plant physiology and human health. Understanding its biological mechanisms is crucial for assessing its safety and efficacy in agricultural practices.

Chemical Structure and Properties

The compound's structure features a dichlorophenoxy group linked to a morpholino propanol moiety. This configuration is significant as it influences the compound's herbicidal properties and its interaction with biological systems.

| Property | Value |

|---|---|

| Molecular Formula | CHClN\O |

| Molecular Weight | 287.19 g/mol |

| Solubility | Soluble in water and organic solvents |

| Toxicity (LD50) | Varies based on formulation and exposure route |

This compound acts primarily as a synthetic auxin. Its biological activity is characterized by:

- Uncontrolled Growth Induction : Similar to other auxins, it promotes cell elongation and division in susceptible plants, leading to abnormal growth patterns such as stem curling and leaf wilting .

- Selective Herbicidal Activity : While it effectively targets broadleaf weeds, it has minimal effects on grasses, making it a selective herbicide .

Toxicological Studies

Research indicates that this compound shares toxicological profiles with 2,4-D. Reports of poisoning highlight various symptoms affecting multiple organ systems:

- Acute Toxicity : Symptoms include gastrointestinal distress, respiratory failure, and neurological effects such as confusion and seizures .

- Chronic Exposure Risks : Long-term exposure may lead to endocrine disruption and potential carcinogenic effects .

Case Study: 2,4-D Poisoning

A notable case involved a young female farmer in Ethiopia who ingested 2,4-D. She presented with severe symptoms including loss of consciousness and respiratory distress. Despite intensive care, she succumbed to the poisoning due to delayed diagnosis and treatment . This underscores the importance of recognizing the compound's toxicity in agricultural settings.

Environmental Impact

The environmental behavior of this compound includes:

- Microbial Degradation : Certain bacteria have been identified that can degrade 2,4-D through specific metabolic pathways. This bioremediation potential is crucial for managing environmental residues .

- Soil Mobility : The compound's solubility raises concerns about leaching into groundwater sources, potentially affecting non-target organisms .

Research Findings

Recent studies have focused on developing nanobodies against 2,4-D to facilitate herbicide resistance in crops. For instance, a study demonstrated successful expression of a nanobody in Arabidopsis thaliana, conferring resistance to herbicide application without adverse effects on plant growth .

Q & A

Basic Research Question: How can the synthesis of this compound be optimized for reproducibility in academic settings?

Methodological Answer:

The synthesis of this compound requires careful control of reaction conditions. Based on analogous morpholine-containing compounds (e.g., ), key steps include:

- Reagent Purity : Use freshly distilled 2,6-dimethylmorpholine to minimize side reactions.

- Temperature Control : Maintain reaction temperatures between 0–5°C during the coupling of 2,4-dichlorophenoxypropanol with 2,6-dimethylmorpholine to avoid racemization .

- Acid Neutralization : Add hydrochloric acid incrementally post-reaction to precipitate the hydrochloride salt, followed by recrystallization in ethanol/water (3:1 v/v) for purity .

- Validation : Confirm stereochemical integrity via chiral HPLC (e.g., Chiralpak AD-H column, hexane/isopropanol mobile phase) .

Advanced Research Question: What strategies resolve contradictions in reported solubility and stability data for this compound?

Methodological Answer:

Discrepancies in solubility (e.g., aqueous vs. organic solvents) often arise from:

- Polymorphism : Characterize crystalline forms using X-ray diffraction (XRD) and differential scanning calorimetry (DSC). For example, anhydrous vs. monohydrate forms may exhibit divergent solubility .

- pH Dependency : Perform pH-solubility profiling (pH 1–10) in buffered solutions. The hydrochloride salt’s solubility peaks at pH 2–3 due to protonation of the morpholine nitrogen .

- Degradation Pathways : Use accelerated stability studies (40°C/75% RH for 6 months) with LC-MS to identify hydrolytic or oxidative degradation products (e.g., cleavage of the dichlorophenoxy group) .

Basic Research Question: What analytical methods are critical for purity assessment?

Methodological Answer:

- HPLC-UV : Use a C18 column (e.g., Agilent Zorbax SB-C18) with gradient elution (acetonitrile/0.1% trifluoroacetic acid) to quantify impurities ≤0.1% .

- NMR Spectroscopy : Assign peaks for the 2,6-dimethylmorpholine moiety (δ 1.2–1.4 ppm for methyl groups) and dichlorophenoxy aromatic protons (δ 6.8–7.3 ppm) .

- Karl Fischer Titration : Ensure water content <0.5% w/w to prevent hydrolysis during storage .

Advanced Research Question: How can researchers elucidate the compound’s pharmacological mechanism using in vitro models?

Methodological Answer:

- Receptor Binding Assays : Screen for α-adrenergic receptor affinity (e.g., radioligand displacement with [³H]-clonidine) due to structural similarity to lofexidine, a known α2-agonist .

- Cellular Uptake Studies : Use fluorescently labeled analogs in HEK293 cells to assess membrane permeability via confocal microscopy .

- Metabolic Profiling : Incubate with human liver microsomes (HLMs) and identify metabolites via UPLC-QTOF-MS, focusing on morpholine ring oxidation and dichlorophenoxy cleavage .

Basic Research Question: What safety protocols are essential for handling this compound in laboratories?

Methodological Answer:

- Personal Protective Equipment (PPE) : Wear nitrile gloves, safety goggles, and lab coats to prevent dermal/ocular exposure. Use NIOSH-approved respirators if aerosolization occurs .

- Ventilation : Conduct reactions in fume hoods with ≥6 air changes/hour to mitigate inhalation risks from volatile intermediates (e.g., dichlorophenol derivatives) .

- Spill Management : Neutralize acidic spills with sodium bicarbonate and adsorb using vermiculite. Dispose via hazardous waste protocols .

Advanced Research Question: How can computational modeling predict interactions between this compound and biological targets?

Methodological Answer:

- Molecular Docking : Use AutoDock Vina to model binding to α2-adrenergic receptors (PDB: 6PR2). Focus on hydrogen bonding with Asp113 and hydrophobic interactions with Phe86 .

- MD Simulations : Run 100-ns simulations in GROMACS to assess stability of the morpholine-dichlorophenoxy conformation in lipid bilayers .

- QSAR Analysis : Corrogate substituent effects (e.g., chloro vs. methyl groups) on logP and IC50 values using MOE software .

Basic Research Question: What are the key storage conditions to ensure long-term stability?

Methodological Answer:

- Temperature : Store at –20°C in airtight, light-resistant containers to prevent photodegradation of the dichlorophenoxy group .

- Desiccation : Include silica gel packs to maintain relative humidity <30% and avoid hydrate formation .

- Stability Monitoring : Perform biannual HPLC assays to detect degradation; discard if impurity levels exceed ICH Q3A thresholds (≥0.15%) .

Advanced Research Question: How can cross-disciplinary approaches (e.g., agrochemical research) inform its biological activity?

Methodological Answer:

- Pesticide Analogues : Compare structural motifs with teflubenzuron ( ), a chitin synthesis inhibitor, to hypothesize insecticidal mechanisms via morpholine-mediated enzyme inhibition .

- Ecotoxicity Screening : Use Daphnia magna assays (OECD 202) to evaluate aquatic toxicity, given the dichlorophenoxy group’s persistence .

- Plant Uptake Studies : Radiolabel the compound with ¹⁴C and track translocation in Arabidopsis thaliana using autoradiography .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.